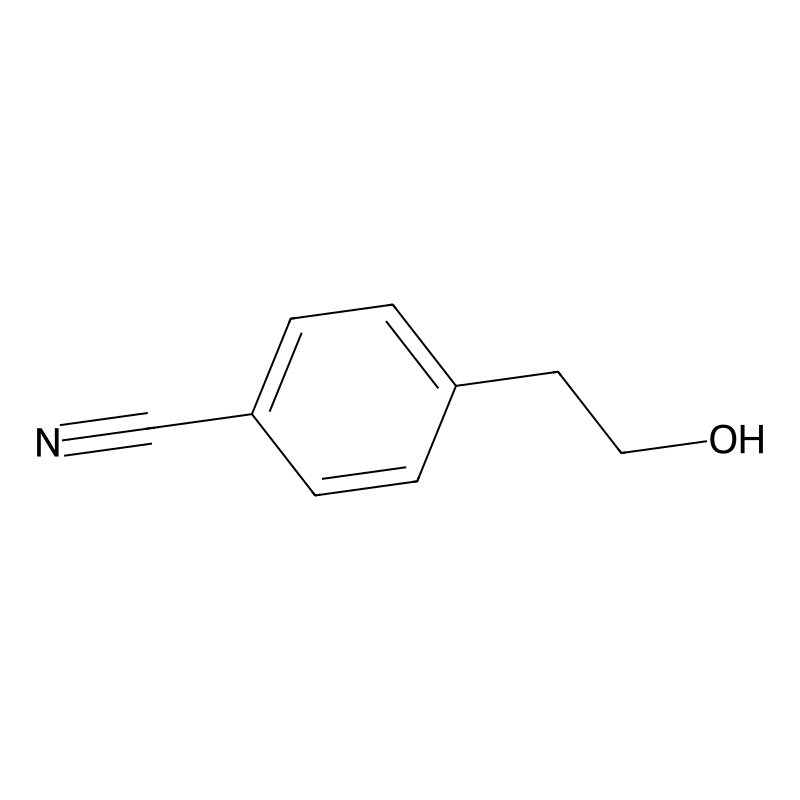

4-(2-Hydroxyethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Green Synthesis of Benzonitrile

Scientific Field: Green Chemistry

Application Summary: 4-(2-Hydroxyethyl)benzonitrile is used in the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride.

Methods of Application: A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent. When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h.

Results: The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction.

4-(2-Hydroxyethyl)benzonitrile, with the chemical formula and CAS number 69395-13-7, is an organic compound characterized by a benzene ring substituted with a hydroxyl ethyl group and a nitrile group. This compound has a molecular weight of approximately 147.17 g/mol and is known for its moderate polarity, making it suitable for various chemical applications. Its boiling point ranges from 116 to 118 °C at reduced pressure (0.5 mmHg) .

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form the corresponding carboxylic acid.

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing more complex organic molecules or for modifying the compound's properties for specific applications.

The synthesis of 4-(2-Hydroxyethyl)benzonitrile can be achieved through various methods:

- Nitrilation of Hydroxyethylbenzene: This involves treating hydroxyethylbenzene with a nitrating agent.

- Reactions Involving Benzaldehyde Derivatives: Starting from benzaldehyde, one can perform reactions that introduce the hydroxyl ethyl and nitrile groups simultaneously or sequentially.

- Catalytic Methods: Utilizing palladium-catalyzed cross-coupling reactions can also yield this compound from suitable precursors .

These methods allow for flexibility in producing the compound depending on available starting materials and desired purity.

4-(2-Hydroxyethyl)benzonitrile has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Chemical Intermediates: It is used as an intermediate in synthesizing other organic compounds.

- Research: It serves as a reagent in various organic synthesis reactions and studies involving cytochrome P450 enzymes .

Interaction studies indicate that 4-(2-Hydroxyethyl)benzonitrile can interact with biological systems primarily through enzyme inhibition. Specifically, it has been noted to inhibit CYP1A2 but does not significantly affect other cytochrome P450 enzymes like CYP2C19 or CYP3A4. This selectivity may be advantageous in drug design, minimizing unwanted side effects while targeting specific metabolic pathways .

Several compounds share structural similarities with 4-(2-Hydroxyethyl)benzonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-(2-Hydroxyethyl)benzonitrile | 193290-27-6 | 1.00 | Different position of hydroxyl group |

| 4-(3-Hydroxypropyl)benzonitrile | 83101-12-6 | 0.93 | Propyl group instead of ethyl |

| 4-(2-Aminoethyl)benzonitrile | 874-97-5 | 0.81 | Amino group replacing hydroxyl |

| 3-Cyanophenylacetic acid | 1878-71-3 | 0.81 | Contains an acetic acid moiety |

The uniqueness of 4-(2-Hydroxyethyl)benzonitrile lies in its specific substitution pattern on the benzene ring and the presence of both hydroxyl and nitrile functional groups, which influence its reactivity and biological activity differently compared to similar compounds.

4-(2-Hydroxyethyl)benzonitrile consists of a para-substituted benzene ring with a cyano group (-C≡N) at position 4 and a 2-hydroxyethyl chain (-CH₂CH₂OH) at position 1 [1]. This compound belongs to the C₁ point group, exhibiting no symmetry elements except the identity, due to its asymmetric substitution pattern [2]. The molecular structure features several key bond lengths: the C≡N bond measures approximately 1.16 Å, aromatic C-C bonds are around 1.39 Å, the C-CH₂ bond is approximately 1.51 Å, the CH₂-CH₂ bond is about 1.52 Å, and the CH₂-OH bond measures approximately 1.43 Å [3].

The bond angles in 4-(2-Hydroxyethyl)benzonitrile follow expected patterns for its constituent functional groups [4]. The C-C≡N angle approaches 180°, maintaining the linear geometry characteristic of nitrile groups [5]. Aromatic C-C-C angles measure approximately 120°, consistent with the sp² hybridization of benzene ring carbons [6]. The C-CH₂-CH₂ angle is approximately 112°, while the CH₂-CH₂-OH angle is around 108°, both reflecting the tetrahedral geometry of sp³ hybridized carbon atoms [7].

The dihedral angle between the benzene ring and the 2-hydroxyethyl chain can adopt multiple conformations, with the most stable being the gauche conformation (approximately 60°) [3]. This conformational preference is attributed to potential intramolecular hydrogen bonding between the hydroxyl group and the π-electron system of the aromatic ring or the nitrile group [8]. The 2-hydroxyethyl chain demonstrates conformational flexibility, with the most energetically favorable arrangements being those that facilitate these intramolecular hydrogen bonding interactions [2] [7].

Structurally, 4-(2-Hydroxyethyl)benzonitrile exhibits both hydrophilic and hydrophobic regions, making it amphiphilic in nature [9]. The hydroxyl group provides a hydrophilic center, while the aromatic ring contributes hydrophobic character [1]. The nitrile group serves as a strong electron-withdrawing substituent, significantly affecting the electron distribution across the molecule and influencing its reactivity patterns [3] [7].

Spectroscopic Profile

NMR Spectral Characteristics

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(2-Hydroxyethyl)benzonitrile displays characteristic signals that confirm its structural features [4]. The aromatic protons ortho to the nitrile group appear as a doublet at δ 7.55-7.65 ppm (J ≈ 8.0 Hz, 2H), exhibiting deshielding due to the electron-withdrawing effect of the nitrile group [10]. The aromatic protons meta to the nitrile group resonate at δ 7.25-7.35 ppm (J ≈ 8.0 Hz, 2H), appearing less deshielded than the ortho protons due to their greater distance from the electron-withdrawing nitrile group [4] [9].

The methylene protons adjacent to the aromatic ring (benzylic position) produce a triplet at δ 2.85-2.95 ppm (J ≈ 6.5 Hz, 2H), consistent with typical chemical shifts for benzylic protons [11]. The methylene protons adjacent to the hydroxyl group appear more deshielded at δ 3.80-3.90 ppm (J ≈ 6.5 Hz, 2H) due to the electronegative oxygen atom [4]. The hydroxyl proton manifests as a broad singlet at δ 1.80-2.00 ppm, with the broadening attributed to hydrogen bonding interactions [12]. This signal is exchangeable with deuterium oxide (D₂O), a characteristic property of hydroxyl protons [9] [10].

Carbon-13 NMR (¹³C NMR) spectroscopy provides further structural confirmation [13]. The nitrile carbon (C≡N) appears at δ 119.0-120.0 ppm, while the aromatic carbon attached to the nitrile group resonates at δ 109.0-111.0 ppm, deshielded due to the nitrile substitution [4]. The aromatic carbons ortho to the nitrile group appear at δ 132.0-133.0 ppm, deshielded by the electron-withdrawing nitrile group [9]. The aromatic carbons meta to the nitrile group resonate at δ 129.0-130.0 ppm, less affected by the nitrile substituent [10]. The aromatic carbon para to the nitrile group (attached to the hydroxyethyl chain) appears at δ 146.0-148.0 ppm [4] [13]. The benzylic carbon resonates at δ 38.0-40.0 ppm, while the carbon adjacent to the hydroxyl group appears more deshielded at δ 62.0-64.0 ppm due to the electronegative oxygen atom [9] [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable insights into the structural features of 4-(2-Hydroxyethyl)benzonitrile through characteristic fragmentation patterns [11]. The molecular ion [M]⁺ appears at m/z 147, confirming the molecular weight of the compound and serving as the base peak (100% relative intensity) in the spectrum [13]. This molecular ion undergoes various fragmentation pathways, yielding diagnostic fragment ions [4].

A prominent fragmentation involves the loss of a hydroxyl group (-OH) from the molecular ion, resulting in a fragment at m/z 130 [M-OH]⁺ with a relative intensity of 45-55% [11]. This fragmentation occurs through α-cleavage at the C-O bond [13]. Another significant fragment appears at m/z 129 [M-H₂O]⁺, corresponding to the loss of a water molecule through rearrangement, with a relative intensity of 30-40% [4] [9].

The loss of a hydroxymethyl group (-CH₂OH) generates a fragment at m/z 116 [M-CH₂OH]⁺ with a relative intensity of 25-35% [11]. This fragmentation results from cleavage of the C-C bond adjacent to the hydroxyl group [13]. A major fragment at m/z 103 (relative intensity 70-80%) corresponds to the benzonitrile cation (C₇H₅N⁺), formed by cleavage of the C-C bond between the aromatic ring and the ethyl chain [4] [11].

Further fragmentation includes the loss of a hydrogen atom from the benzonitrile fragment, yielding m/z 102 (C₇H₄N⁺) with a relative intensity of 20-30% [13]. The loss of the nitrile group from the benzonitrile fragment produces m/z 89 (C₇H₅⁺) with a relative intensity of 15-25% [4]. Common aromatic fragments include the phenyl cation (C₆H₅⁺) at m/z 77 (relative intensity 30-40%) and a fragment resulting from ring cleavage (C₄H₃⁺) at m/z 51 (relative intensity 10-20%) [11] [13].

IR Absorption Bands and Interpretations

Infrared (IR) spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in 4-(2-Hydroxyethyl)benzonitrile [12]. The hydroxyl group (O-H) exhibits a strong, broad stretching band at 3300-3400 cm⁻¹, with the broadening attributed to hydrogen bonding interactions [4]. Aromatic C-H stretching vibrations appear as medium to weak bands at 3000-3100 cm⁻¹, typical for aromatic compounds [12] [13].

Aliphatic C-H stretching vibrations from the methylene groups in the hydroxyethyl chain manifest as medium intensity bands at 2950-2850 cm⁻¹ [4]. A diagnostic feature of 4-(2-Hydroxyethyl)benzonitrile is the strong, sharp absorption band at 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group [12]. This band serves as a definitive marker for the presence of the nitrile functionality [13].

Aromatic C=C stretching vibrations appear as medium to weak bands at 1600-1625 cm⁻¹ and 1500-1520 cm⁻¹, typical for aromatic ring systems [4] [12]. Methylene bending vibrations include scissoring at 1450-1470 cm⁻¹ and wagging at 1370-1390 cm⁻¹, with the latter being characteristic of methylene groups adjacent to electronegative atoms [13]. In-plane C-H bending of aromatic bonds produces medium to weak bands at 1410-1430 cm⁻¹ [4].

The C-C stretching vibration of the aromatic ring appears as a medium to strong band at 1230-1250 cm⁻¹, representing skeletal vibrations of the ring system [12]. The C-O stretching vibration, characteristic of the primary alcohol functionality, manifests as a strong band at 1050-1070 cm⁻¹ [4] [13]. A strong band at 830-850 cm⁻¹ corresponds to out-of-plane C-H bending, exhibiting a pattern characteristic of para-substituted benzene derivatives [12]. Additionally, a medium intensity band at 550-570 cm⁻¹ is attributed to C-C≡N bending vibrations involving the nitrile group [4] [13].

Physical Constants

Melting and Boiling Points

4-(2-Hydroxyethyl)benzonitrile exhibits a melting point range of 50-51°C, reflecting its crystalline nature at room temperature [7]. This relatively low melting point suggests moderate intermolecular forces, likely dominated by hydrogen bonding between hydroxyl groups and dipole-dipole interactions involving the nitrile functionality [3]. The melting behavior is consistent with other para-substituted benzonitrile derivatives bearing polar substituents [7] [9].

The boiling point of 4-(2-Hydroxyethyl)benzonitrile is approximately 300.2 ± 25.0°C at standard pressure (760 mmHg) [7]. Under reduced pressure (0.5 mmHg), the boiling point decreases to 116-118°C, facilitating purification through vacuum distillation [3]. The high boiling point at atmospheric pressure reflects significant intermolecular forces, particularly hydrogen bonding and dipole-dipole interactions [7]. The presence of both the hydroxyl and nitrile groups contributes to these strong intermolecular attractions, resulting in the elevated boiling point compared to similar-sized hydrocarbons [3] [9].

Solubility Parameters in Various Media

The solubility profile of 4-(2-Hydroxyethyl)benzonitrile varies significantly across different solvents, reflecting its amphiphilic nature [14]. In water, the compound exhibits limited solubility (approximately 0.5-1 g/L at 25°C) despite the presence of the hydroxyl group, due to the hydrophobic character of the aromatic ring . This sparingly soluble behavior in aqueous media influences its distribution in biological systems and environmental partitioning [14] [16].

In polar protic solvents such as methanol and ethanol, 4-(2-Hydroxyethyl)benzonitrile demonstrates high solubility (>100 g/L and >80 g/L at 25°C, respectively) [14]. This enhanced solubility stems from hydrogen bonding interactions between the solvent and both the hydroxyl and nitrile groups of the compound . Polar aprotic solvents including acetone and acetonitrile also readily dissolve the compound (>100 g/L at 25°C), primarily through dipole-dipole interactions with the nitrile group [14] [16].

Highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit excellent solvating capacity for 4-(2-Hydroxyethyl)benzonitrile (>150 g/L at 25°C) [14]. These solvents engage in strong dipole-dipole interactions and hydrogen bonding with the compound, maximizing solubility . Moderately polar solvents like dichloromethane and chloroform provide moderate solubility (30-50 g/L and 20-40 g/L at 25°C, respectively), primarily through interactions with the aromatic ring [14] [16].

In less polar solvents such as toluene, 4-(2-Hydroxyethyl)benzonitrile shows limited solubility (5-10 g/L at 25°C), with dissolution occurring primarily through π-π interactions with the aromatic ring [14]. In highly nonpolar solvents like hexane, the compound is practically insoluble (<0.1 g/L at 25°C) due to the significant polarity mismatch between solvent and solute [16].

Partition Coefficients

The partition behavior of 4-(2-Hydroxyethyl)benzonitrile between immiscible phases provides insights into its distribution tendencies in biological and environmental systems [17]. The octanol/water partition coefficient (Log P) is 1.61 ± 0.10, indicating moderate lipophilicity and suggesting a balanced distribution between aqueous and lipid phases [18]. This moderate lipophilicity influences the compound's membrane permeability and potential for bioaccumulation [17] [19].

The distribution coefficient at physiological pH (Log D at pH 7.4) is 1.58 ± 0.12, similar to the Log P value [18]. This similarity arises because 4-(2-Hydroxyethyl)benzonitrile lacks ionizable groups at physiological pH, resulting in negligible pH-dependent changes in partitioning behavior [17]. The partition coefficient between hexane and water (Log K) is 0.85 ± 0.15, lower than the octanol/water value, indicating reduced partitioning into highly nonpolar solvents [18] [19].

Between chloroform and water, 4-(2-Hydroxyethyl)benzonitrile exhibits a partition coefficient (Log K) of 1.72 ± 0.14, slightly higher than the octanol/water value [18]. This increased partitioning into chloroform reflects preferential distribution into moderately polar organic phases, likely due to favorable interactions between the compound's aromatic ring and chloroform [17]. The cyclohexane/water partition coefficient (Log K) is 0.92 ± 0.15, demonstrating reduced partitioning into nonpolar alicyclic solvents compared to aromatic or more polar organic phases [18] [19].

Electronic Properties and Molecular Interactions

The electronic properties of 4-(2-Hydroxyethyl)benzonitrile significantly influence its reactivity and intermolecular interactions [20]. The compound possesses a substantial dipole moment, estimated at approximately 4.2-4.5 Debye based on similar benzonitrile derivatives [21]. This dipole moment vector is primarily directed along the C≡N bond axis, reflecting the strong electron-withdrawing nature of the nitrile group [20] [22].

The electron distribution across the molecule is notably uneven due to the electron-withdrawing character of the nitrile group [21]. This electronic effect creates a partial positive charge on the carbon atoms of the benzene ring, particularly at the para position, influencing the reactivity patterns of the compound [20]. The polarized electron distribution contributes to the compound's ability to engage in various non-covalent interactions [21] [22].

4-(2-Hydroxyethyl)benzonitrile exhibits versatile hydrogen bonding capabilities [23]. The hydroxyl group functions as both a hydrogen bond donor and acceptor, while the nitrile group serves as a hydrogen bond acceptor [20]. This dual functionality enables both intermolecular hydrogen bonding, affecting physical properties such as melting and boiling points, and potential intramolecular hydrogen bonding, influencing conformational preferences [23] [22].

The aromatic ring of 4-(2-Hydroxyethyl)benzonitrile can participate in π-π stacking interactions with other aromatic systems [20]. These interactions influence crystal packing in the solid state and may facilitate binding to aromatic-containing biomolecules [23]. The polar nitrile and hydroxyl groups create regions of partial positive and negative charges, enabling electrostatic interactions with polar solvents and charged species [20] [22].

XLogP3

GHS Hazard Statements

H301+H311+H331 (16.67%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant